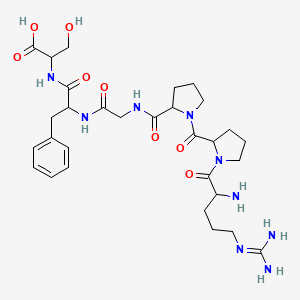

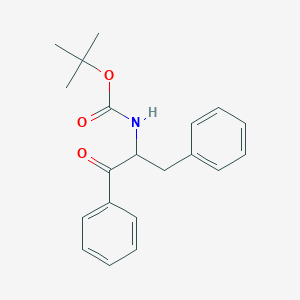

![molecular formula C16H24Cl3N3O2 B13388725 4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)

4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bendamustine hydrochloride is a chemotherapy medication primarily used in the treatment of chronic lymphocytic leukemia, multiple myeloma, and non-Hodgkin’s lymphoma . It belongs to the class of alkylating agents and works by interfering with the function of DNA and RNA, leading to cell death . This compound is known for its unique structure, which combines properties of both alkylating agents and purine analogs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bendamustine hydrochloride involves multiple steps. One of the key steps includes the reaction of 1-methyl-2-(4’-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate, and acetic acid. This reaction is maintained at 5°C for 5 hours and then overnight at 20°C to yield 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester . This intermediate is then chlorinated using thionyl chloride in chloroform and subsequently hydrolyzed with concentrated hydrochloric acid to produce bendamustine hydrochloride .

Industrial Production Methods: Industrial production methods for bendamustine hydrochloride aim to achieve high purity and yield. The process involves the use of non-hazardous chemicals and is designed to be economical and industrially viable . The crucial conversions and reaction conditions are optimized to ensure the final product has a purity of ≥99% .

Análisis De Reacciones Químicas

Types of Reactions: Bendamustine hydrochloride undergoes various chemical reactions, including alkylation, hydrolysis, and chlorination . As an alkylating agent, it forms intra- and inter-strand crosslinks between DNA bases, leading to cell death .

Common Reagents and Conditions:

Alkylation: Involves the use of ethylene oxide and sodium acetate in the presence of acetic acid.

Chlorination: Utilizes thionyl chloride in chloroform.

Hydrolysis: Conducted with concentrated hydrochloric acid.

Major Products: The major product formed from these reactions is bendamustine hydrochloride itself, which is used in its hydrochloride salt form for medical applications .

Aplicaciones Científicas De Investigación

Bendamustine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkylation reactions and DNA crosslinking mechanisms.

Biology: Investigated for its effects on cell cycle progression and DNA repair.

Medicine: Primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, and multiple myeloma.

Industry: Employed in the development of new chemotherapeutic agents and combination therapies.

Mecanismo De Acción

Bendamustine hydrochloride exerts its effects through its alkylating properties. It forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks . This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death . Bendamustine hydrochloride can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells without a functional apoptotic pathway .

Comparación Con Compuestos Similares

Bendamustine hydrochloride is unique due to its dual properties as an alkylating agent and a purine analog . Similar compounds include:

Cyclophosphamide: Another alkylating agent used in chemotherapy.

Chlorambucil: An alkylating agent with a similar mechanism of action.

Melphalan: Also an alkylating agent used in the treatment of multiple myeloma.

Compared to these compounds, bendamustine hydrochloride has shown superior efficacy and a better toxicity profile in certain clinical settings .

Propiedades

Fórmula molecular |

C16H24Cl3N3O2 |

|---|---|

Peso molecular |

396.7 g/mol |

Nombre IUPAC |

4-[6-[bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C16H23Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11,15,19H,2-4,7-10H2,1H3,(H,22,23);1H |

Clave InChI |

XTDUQSNNHMKNNY-UHFFFAOYSA-N |

SMILES canónico |

CN1C(NC2=C1C=CC(=C2)N(CCCl)CCCl)CCCC(=O)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

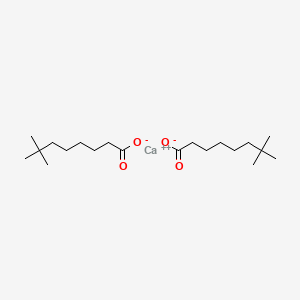

![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)

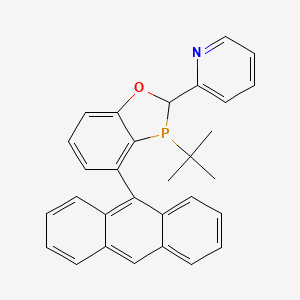

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13388676.png)

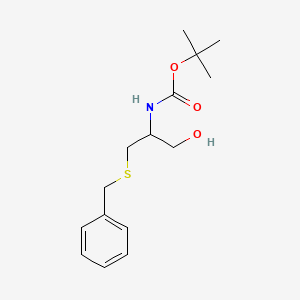

![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)

![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)

![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)

![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)

![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)